

Spectroscopic Profile of Isoxazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isoxazol-4-ylmethanamine

Cat. No.: B069850

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Isoxazol-4-ylmethanamine** ($C_4H_6N_2O$), a key heterocyclic amine in medicinal chemistry and drug development. While a complete set of publicly available, experimentally verified spectra for this specific molecule is not readily accessible, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical data and the practical methodologies for its acquisition and interpretation.

Introduction to Isoxazol-4-ylmethanamine and its Spectroscopic Characterization

Isoxazol-4-ylmethanamine, also known as 4-(aminomethyl)isoxazole, is a five-membered heterocyclic compound containing an isoxazole ring substituted with a methanamine group. The isoxazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, valued for its ability to participate in hydrogen bonding and other molecular interactions.^{[1][2][3]} Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules, making spectroscopic techniques indispensable.

This guide will delve into the core spectroscopic methods used for the characterization of **Isoxazol-4-ylmethanamine**: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will present

the predicted data, the underlying principles of interpretation, and a detailed experimental protocol.

Molecular Structure and Predicted Spectroscopic Correlations

The structural features of **Isoxazol-4-ylmethanamine**, including the aromatic isoxazole ring, the aminomethyl group, and the various types of protons and carbons, give rise to a unique spectroscopic fingerprint.

Figure 1: Structure of **Isoxazol-4-ylmethanamine** with atom numbering for NMR correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ^1H NMR Data

The proton NMR spectrum of **Isoxazol-4-ylmethanamine** is expected to show distinct signals for the isoxazole ring protons, the methylene protons, and the amine protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.5	Singlet	1H	H-5 (isoxazole ring)
~8.3	Singlet	1H	H-3 (isoxazole ring)
~3.9	Singlet	2H	-CH ₂ - (methylene)
~1.5-2.5	Broad Singlet	2H	-NH ₂ (amine)

Causality of Predictions:

- Isoxazole Protons (H-3 and H-5): The protons on the isoxazole ring are in an electron-deficient aromatic system, leading to their deshielding and appearance at high chemical

shifts (downfield).^[4] Their singlet multiplicity is due to the absence of adjacent protons for coupling.

- Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing isoxazole ring and the nitrogen atom, which deshields them to a moderate extent. They are expected to appear as a singlet as there are no adjacent protons to couple with, although coupling to the amine protons may sometimes be observed.
- Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet and can exchange with D₂O, causing the signal to disappear, a useful diagnostic test.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment
~158	C-5 (isoxazole ring)
~149	C-3 (isoxazole ring)
~104	C-4 (isoxazole ring)
~38	-CH ₂ - (methylene)

Causality of Predictions:

- Isoxazole Carbons (C-3, C-4, C-5): The carbons of the heterocyclic ring will resonate in the aromatic region, with the specific shifts influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.^[5]
- Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much lower chemical shift (upfield) compared to the aromatic carbons. Its position is influenced by the attached nitrogen and the isoxazole ring.^[6]

Experimental Protocol for NMR Spectroscopy

[Click to download full resolution via product page](#)

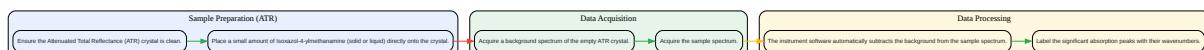
Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3250 (two bands)	N-H stretch	Primary amine (-NH ₂)
3150-3050	C-H stretch	Aromatic C-H (isoxazole)
2950-2850	C-H stretch	Aliphatic C-H (-CH ₂ -)
~1600	N-H bend	Primary amine (-NH ₂)
1550-1450	C=N stretch	Isoxazole ring
1450-1350	C-N stretch	Aliphatic amine
1200-1000	C-O stretch	Isoxazole ring


Causality of Predictions:

- N-H Vibrations: The primary amine will show characteristic symmetric and asymmetric stretching vibrations in the 3400-3250 cm⁻¹ region and a bending vibration around 1600

cm⁻¹.^[7]

- C-H Vibrations: The aromatic C-H stretches of the isoxazole ring are expected at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear below 3000 cm⁻¹.
- Ring Vibrations: The C=N and C-O stretching vibrations within the isoxazole ring will give rise to absorptions in the fingerprint region (1600-1000 cm⁻¹).^[7]

Experimental Protocol for IR Spectroscopy

[Click to download full resolution via product page](#)

Figure 3: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

- Molecular Ion (M⁺): The molecular weight of **Isoxazol-4-ylmethanamine** is 98.10 g/mol .^[8] Therefore, the molecular ion peak is expected at an m/z (mass-to-charge ratio) of 98.
- Major Fragment Ions: The fragmentation pattern will be dictated by the stability of the resulting ions. Likely fragmentation pathways include:
 - Loss of the amino group (-NH₂) to give a fragment at m/z 82.
 - Cleavage of the bond between the methylene group and the isoxazole ring, leading to fragments corresponding to the aminomethyl cation (m/z 30) and the isoxazole radical

cation (m/z 68).

Predicted m/z	Proposed Fragment
98	$[M]^+$ (Molecular Ion)
82	$[M - NH_2]^+$
68	$[C_3H_2NO]^+$ (Isoxazole ring fragment)
30	$[CH_2NH_2]^+$ (Aminomethyl fragment)

Experimental Protocol for Mass Spectrometry

[Click to download full resolution via product page](#)

Figure 4: Workflow for ESI-MS data acquisition.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on well-established principles and data from analogous structures. The combination of 1H NMR, ^{13}C NMR, IR, and MS provides a comprehensive and complementary set of data for the unambiguous identification and structural confirmation of **Ioxazol-4-ylmethanamine**. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]
- 2. ISOXAZOL-4-YLMETHANAMINE | CAS#:173850-43-6 | Chemsoc [chemsoc.com]
- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 4. rsc.org [rsc.org]
- 5. Substituent effect study on experimental ^{13}C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjpbc.com [rjpbc.com]
- 8. 4-Isoxazolemethanamine | C₄H₆N₂O | CID 10486803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Isoxazol-4-ylmethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069850#spectroscopic-data-of-isoxazol-4-ylmethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com